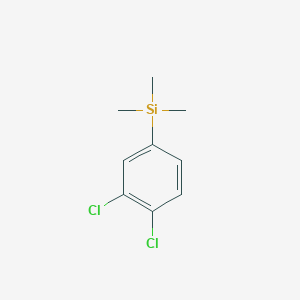

1-(Trimethylsilyl)-3,4-dichlorobenzene

Description

Evolution of Organosilicon Chemistry: Strategic Importance in Advanced Organic Synthesis

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has matured from a niche field into a cornerstone of modern chemical synthesis. chemicalbook.in Although silicon is abundant in the Earth's crust, primarily as silica, naturally occurring organosilicon compounds are virtually nonexistent. The field's journey began in the 19th century, but it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the synthesis of alkylsilanes and arylsilanes. chemicalbook.in

The strategic importance of organosilicon compounds stems from the unique properties of the silicon atom compared to its Group 14 neighbor, carbon. The C-Si bond is longer and weaker than a C-C bond, while the Si-O bond is significantly stronger. chemicalbook.in This differential reactivity is the lynchpin of organosilicon chemistry. The trimethylsilyl (B98337) (TMS) group, for instance, has become an indispensable tool in synthesis. It is widely used as a protecting group for functional groups like alcohols and amines; the resulting silyl (B83357) ethers or silyl amines exhibit enhanced stability under certain conditions but can be readily cleaved when desired.

Beyond protection, the incorporation of silicon into organic molecules can profoundly influence their chemical and physical properties. The trimethylsilyl group can increase a molecule's lipophilicity, which is advantageous for enhancing solubility in nonpolar solvents and for applications in materials science. Furthermore, the silicon atom's influence on the electronic environment of a molecule can direct the regiochemistry of reactions, making it a valuable synthetic handle for constructing complex molecular architectures. The controlled formation and cleavage of silicon-carbon bonds are fundamental strategies that allow chemists to build and modify molecules with high precision.

The Role of Aryl Halides as Key Scaffolds in Modern Synthetic Transformations

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic chemistry. While they are found in some specialized applications like solvents and pesticides, their primary value lies in their role as versatile intermediates for the synthesis of more complex molecules, including a vast array of pharmaceuticals, agrochemicals, and polymers.

The direct halogenation of aromatic compounds, often using a Lewis acid catalyst, is a common method for their preparation. For instance, the chlorination of benzene (B151609) yields chlorobenzene (B131634) and, subsequently, dichlorobenzene isomers. Unlike their aliphatic counterparts (alkyl halides), aryl halides are generally unreactive toward traditional nucleophilic substitution reactions. The stability of the aromatic ring and the strength of the carbon-halogen bond prevent simple displacement of the halide.

However, this inherent stability is key to their utility in modern synthesis. The development of transition-metal-catalyzed cross-coupling reactions—such as the Suzuki, Heck, and Buchwald-Hartwig reactions—revolutionized the use of aryl halides. These powerful methods enable the selective formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen, a transformation that was previously difficult to achieve. This has cemented the status of aryl halides as indispensable scaffolds, providing a reliable and predictable point of connection for constructing intricate molecular frameworks.

Positioning 1-(Trimethylsilyl)-3,4-dichlorobenzene as a Pivotal Intermediate in Contemporary Chemical Research

The compound this compound occupies a unique and strategic position in synthetic chemistry by embodying the functionalities of both an organosilane and an aryl halide. This dual-natured structure renders it a highly versatile and pivotal intermediate for the synthesis of complex, multi-functionalized aromatic compounds.

The synthesis of such silylated dichlorobenzenes can be achieved through methods like the electrochemical silylation of dichlorobenzene precursors. For example, research has demonstrated that o-dichlorobenzene can be selectively silylated, providing a pathway to compounds like this compound.

Once formed, the molecule presents two distinct reactive domains. The 3,4-dichlorophenyl moiety serves as a classic aryl halide scaffold. The chlorine atoms, particularly in the presence of palladium or other transition metal catalysts, are susceptible to a wide range of cross-coupling reactions. This allows for the sequential and regioselective introduction of various substituents, such as alkyl, aryl, or amino groups, enabling the construction of a complex molecular core.

Concurrently, the trimethylsilyl group offers a separate axis of reactivity. It can act as a sterically influential directing group or be replaced entirely through ipso-substitution reactions. This allows for the introduction of other functional groups, such as halides or boronic esters, at the silylated position. Alternatively, the silicon-carbon bond can be cleaved under specific conditions (protodesilylation) to yield a C-H bond, a process that can be useful after the silyl group has served its purpose in directing other reactions. This orthogonal reactivity—the ability to selectively address either the aryl chloride or the aryl-silicon site—makes this compound a powerful building block for constructing elaborate molecules that require precise control over substituent placement.

Physicochemical Properties of this compound

Below is an interactive table summarizing the key physical and chemical properties of the compound.

| Property | Value |

| IUPAC Name | 1,2-Dichloro-4-(trimethylsilyl)benzene |

| CAS Number | 74494-08-1 |

| Molecular Formula | C₉H₁₂Cl₂Si |

| Molecular Weight | 219.18 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2Si/c1-12(2,3)7-4-5-8(10)9(11)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLJPYIUEPWDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 1 Trimethylsilyl 3,4 Dichlorobenzene

Selective Functionalization of the Dichlorinated Aromatic Core

The two chlorine atoms at the C3 and C4 positions of 1-(trimethylsilyl)-3,4-dichlorobenzene are chemically non-equivalent, paving the way for selective functionalization. Their distinct electronic and steric environments allow for orthogonal chemical strategies to be employed, enabling the stepwise introduction of different substituents.

Orthogonal Cross-Coupling Strategies at Dichlorinated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of dihalogenated substrates, achieving regioselectivity is a key challenge. The reactivity of the two chlorine atoms in this compound in cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, is influenced by both electronic and steric factors.

The trimethylsilyl (B98337) group is generally considered to be a weak electron-withdrawing group via σ-induction and can participate in σ-π conjugation. In the context of cross-coupling reactions, the electronic nature of the silyl (B83357) group can influence the electron density at the adjacent carbon atoms, thereby affecting the rate of oxidative addition of the palladium catalyst to the C-Cl bonds.

In dihaloarenes, the more electron-deficient or less sterically hindered C-X bond typically undergoes oxidative addition more readily. wikipedia.orgresearchgate.net For this compound, the C4-Cl bond is para to the trimethylsilyl group, while the C3-Cl bond is meta. Electronic effects from the TMS group would be more pronounced at the para position. Sterically, the C3-Cl bond is flanked by the TMS group and another chlorine atom, making it more hindered than the C4-Cl bond. Therefore, initial cross-coupling is anticipated to occur preferentially at the C4 position.

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions of Dihaloarenes

| Dihaloarene Substrate | Predicted Major Monocoupling Product | Rationale |

| 2,4-Dichloropyridine | Coupling at C4 | Higher electrophilicity of the C4 position. researchgate.net |

| 1-Bromo-2,4-dichlorobenzene | Coupling at C1 (C-Br bond) | Greater reactivity of the C-Br bond over C-Cl bonds. |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Coupling at C4 | Less steric hindrance and influence of the electron-withdrawing CF3 group. documentsdelivered.com |

Subsequent coupling at the C3 position would require more forcing reaction conditions. This difference in reactivity allows for a sequential, orthogonal functionalization strategy, where two different groups can be introduced at the C3 and C4 positions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. researchgate.netwikipedia.orglibretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.org The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negative charge of the Meisenheimer intermediate.

The trimethylsilyl group, being weakly electron-withdrawing, is expected to activate the dichlorinated benzene (B151609) ring towards nucleophilic attack, albeit to a lesser extent than a nitro group. In 3,4-dichloronitrobenzene, nucleophilic substitution occurs selectively at the C4 position, which is para to the strongly electron-withdrawing nitro group. google.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group, providing significant stabilization.

In the case of this compound, the TMS group can also stabilize a negative charge at the para position through σ-π conjugation. Therefore, it is predicted that nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the C4-chloride.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dihaloarenes

| Substrate | Nucleophile | Major Product | Reference |

| 2,4-Dichloronitrobenzene | Methoxide | 4-Methoxy-2-chloro-1-nitrobenzene | google.com |

| 2,4-Difluoronitrobenzene | Morpholine | 4-Morpholino-2-fluoro-1-nitrobenzene | researchgate.net |

| 2,4-Dichloroquinazoline | Primary Amines | 4-Amino-2-chloroquinazoline | google.com |

The reaction conditions for SNAr on this compound would likely require strong nucleophiles and potentially elevated temperatures due to the moderate activating effect of the silyl group compared to a nitro group. nih.gov

Transformations Involving the Trimethylsilyl Moiety

The trimethylsilyl group is not merely a spectator in the chemistry of this compound. It serves as a versatile handle for a range of transformations, including its removal to unmask a C-H bond for further derivatization or its activation to facilitate other reactions.

Desilylation Reactions for Subsequent Derivatization

The C-Si bond in aryltrimethylsilanes can be cleaved under various conditions, a process known as desilylation. nih.govresearchgate.net This reaction is synthetically valuable as it allows the trimethylsilyl group to be used as a removable directing or protecting group. Protodesilylation, the replacement of the silyl group with a proton, can be achieved using acids (e.g., trifluoroacetic acid), bases (e.g., potassium tert-butoxide in wet DMSO), or fluoride (B91410) sources (e.g., tetra-n-butylammonium fluoride, TBAF). researchgate.net

The desilylation of this compound would yield 1,2-dichlorobenzene. This strategy is particularly useful if the silyl group was initially employed to direct the regioselective functionalization of the aromatic ring, for instance, through directed ortho-metalation.

Furthermore, halodesilylation allows for the replacement of the trimethylsilyl group with a halogen atom. For example, reaction with iodine monochloride (ICl) or bromine (Br₂) can introduce an iodine or bromine atom at the C1 position, respectively. This provides a route to 1-halo-3,4-dichlorobenzenes that might not be easily accessible through direct halogenation of 1,2-dichlorobenzene.

Table 3: Common Desilylation Methods for Aryltrimethylsilanes

| Reagent | Type of Desilylation | Product from 1-(TMS)-3,4-Cl₂-Benzene |

| H⁺ (e.g., TFA) | Protodesilylation | 1,2-Dichlorobenzene |

| F⁻ (e.g., TBAF) | Protodesilylation | 1,2-Dichlorobenzene |

| ICl | Iododesilylation | 1-Iodo-3,4-dichlorobenzene |

| Br₂ | Bromodesilylation | 1-Bromo-3,4-dichlorobenzene |

Activation as a Precursor to Specific Reactive Intermediates

The trimethylsilyl group can be converted into other functionalities that act as precursors to reactive intermediates. A key example is the conversion of an aryl-TMS group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. While this transformation is more common for phenols, certain silylarenes can undergo ipso-hydroxylation followed by triflation. An aryl triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions and can also serve as a precursor for the generation of arynes.

Another strategy involves directed ortho-metalation (DoM). wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgharvard.edu While the trimethylsilyl group itself is not a strong directing group for metalation, it can influence the regioselectivity of lithiation when other directing groups are present. However, in the absence of a stronger directing group, the acidic protons ortho to the chlorine atoms might be preferentially abstracted by a strong base like n-butyllithium. If ortho-lithiation to the silyl group could be achieved, subsequent reaction with an electrophile would introduce a substituent at the C2 position.

Generation and Reactivity of Highly Reactive Aryne Intermediates from this compound Derivatives

Arynes are highly reactive intermediates that undergo a variety of cycloaddition and nucleophilic trapping reactions, making them powerful tools in organic synthesis. nih.gov The generation of a specific aryne from a substituted aromatic precursor requires the presence of two adjacent groups that can be eliminated.

To generate 3,4-dichlorobenzyne from a derivative of this compound, one would first need to introduce a suitable leaving group ortho to one of the chlorine atoms. A plausible route would involve the functionalization at the C2 position. For example, if this compound could be brominated at the C2 position to give 2-bromo-1-(trimethylsilyl)-3,4-dichlorobenzene, this product could then serve as an aryne precursor.

Treatment of such a 2-silylaryl halide with a fluoride source (e.g., CsF or TBAF) would induce the elimination of the trimethylsilyl group and the adjacent bromine atom, generating the highly reactive 3,4-dichlorobenzyne intermediate. This is a well-established method for generating arynes under mild conditions.

Once generated, 3,4-dichlorobenzyne can be trapped in situ by various reagents. For example, in the presence of a diene like furan, it would undergo a [4+2] cycloaddition reaction to yield a Diels-Alder adduct. Alternatively, it can be trapped by nucleophiles, which can add to either carbon of the aryne triple bond, leading to a mixture of regioisomeric products.

Synthesis of Chlorinated Aryne Precursors from Silylated Dichlorobenzenes

The most versatile and widely used precursors for the mild generation of arynes are 2-(trimethylsilyl)aryl trifluoromethanesulfonates (triflates). nih.gov While this compound itself is not the direct precursor, the strategic placement of the trimethylsilyl group is the critical feature. The direct precursor for 4,5-dichlorobenzyne is typically 2-(trimethylsilyl)-4,5-dichlorophenyl triflate, which can be synthesized from the corresponding 4,5-dichlorophenol.

The synthesis generally involves two key steps:

Ortho-Silylation : A phenol (B47542) is regioselectively silylated at the ortho position. This can be achieved through various methods, including ortho-lithiation followed by quenching with a silyl chloride, or through transition-metal-catalyzed C-H silylation. bris.ac.uk

Triflation : The hydroxyl group of the resulting ortho-silyl phenol is converted into a triflate group, which is an excellent nucleofuge (leaving group). This is typically accomplished by reacting the phenol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base. nih.gov

An alternative approach involves the development of precursors that avoid the use of the expensive and corrosive trifluoromethanesulfonic anhydride. nih.gov For instance, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates have been developed as effective aryne precursors, prepared from phenols and the more economical 4-chlorobenzenesulfonyl chloride. nih.gov These precursors also generate arynes under mild conditions and have been used in various nucleophilic addition and cycloaddition reactions. nih.gov

The general strategy for accessing a chlorinated aryne precursor is outlined below, starting from a dichlorophenol.

Table 1: General Synthesis Strategy for Chlorinated Aryne Precursors

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

|---|

| 1. Ortho-Directed Silylation | 1. Strong Base (e.g., n-BuLi or LDA) 2. Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-4,5-dichlorophenol | Installs the key trimethylsilyl group ortho to the hydroxyl group. | | 2. Formation of Leaving Group | Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine | 2-(Trimethylsilyl)-4,5-dichlorophenyl triflate | Converts the hydroxyl into a triflate, a highly effective leaving group for aryne formation. |

This modular synthesis allows for the preparation of various substituted aryne precursors, enabling access to a wide range of functionalized aryne intermediates for subsequent chemical transformations.

Mechanistic Aspects of Aryne Formation from Silylated Halobenzenes

The generation of an aryne from a 2-(trimethylsilyl)aryl triflate precursor is a well-established process initiated by a fluoride source. This method is often referred to as the "Kobayashi protocol" and offers significant advantages in terms of mild reaction conditions and functional group tolerance. nih.gov

The mechanism for the formation of 4,5-dichlorobenzyne from its silyl triflate precursor proceeds via the following steps:

Fluoride Attack : A fluoride ion, typically from a source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), acts as a potent nucleophile that selectively attacks the silicon atom of the trimethylsilyl group. wikipedia.org Silicon's high affinity for fluorine drives this interaction, leading to the formation of a hypervalent pentacoordinate silicate (B1173343) intermediate.

Elimination : This intermediate is unstable and rapidly undergoes an anti-elimination reaction. The triflate group, being an excellent leaving group, departs simultaneously as the C-Si bond is cleaved.

Aryne Formation : This concerted or near-concerted elimination process results in the formation of a new carbon-carbon triple bond within the benzene ring, yielding the highly strained and reactive 4,5-dichlorobenzyne intermediate. wikipedia.org

Cycloaddition Reactions and Trapping Studies of Substituted Arynes

Once generated, the electrophilic 4,5-dichlorobenzyne is a powerful dienophile and can be trapped in a variety of pericyclic reactions. wikipedia.org The most common and synthetically useful of these are [4+2] cycloaddition reactions, also known as Diels-Alder reactions. beilstein-journals.org These reactions allow for the rapid construction of complex, polycyclic aromatic systems.

A classic trapping agent for arynes is furan, which reacts readily to form a 1,4-dihydro-1,4-epoxynaphthalene derivative. In the case of 4,5-dichlorobenzyne, this reaction would yield 6,7-dichloro-1,4-dihydro-1,4-epoxynaphthalene. The reaction is highly efficient and serves as a common diagnostic tool to confirm the generation of an aryne intermediate. nih.gov

The scope of cycloaddition partners is broad and includes:

Furans and Pyrroles : These five-membered heterocycles react to form bicyclic adducts, providing access to functionalized naphthalene (B1677914) and carbazole (B46965) precursors. nih.govbeilstein-journals.org

Anthracene (B1667546) : Trapping with anthracene yields a triptycene (B166850) derivative, a rigid, three-dimensional structure. wikipedia.org

Cyclopentadiene : Reacts to form a bicyclo[2.2.1]heptadiene-fused benzene ring.

The regioselectivity of nucleophilic attack or cycloaddition on unsymmetrical arynes is a critical consideration. For 3-substituted arynes, the outcome is governed by a combination of electronic, steric, and ring distortion effects. nih.gov In the case of 4,5-dichlorobenzyne, the molecule is symmetrical, so regioselectivity is not a factor in its initial cycloaddition.

Table 2: Representative Cycloaddition Reactions of 4,5-Dichlorobenzyne

| Trapping Agent (Diene) | Reaction Type | Product |

|---|---|---|

| Furan | [4+2] Cycloaddition | 6,7-Dichloro-1,4-dihydro-1,4-epoxynaphthalene |

| N-Methylpyrrole | [4+2] Cycloaddition | 6,7-Dichloro-N-methyl-1,4-dihydro-1,4-epiminonaphthalene |

| Anthracene | [4+2] Cycloaddition | 6,7-Dichlorotriptycene |

| 1,3-Cyclohexadiene | [4+2] Cycloaddition | 5,8-Dichloro-1,4-dihydro-1,4-ethanonaphthalene |

These trapping reactions highlight the synthetic utility of silylated dichlorobenzenes as stable precursors to chlorinated arynes, enabling the construction of diverse and complex molecular frameworks under mild conditions.

Computational and Theoretical Investigations on 1 Trimethylsilyl 3,4 Dichlorobenzene Chemistry

Quantum Chemical Studies on Reaction Mechanisms (e.g., Carbon-Silicon Bond Formation, Aryne Generation)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. For 1-(trimethylsilyl)-3,4-dichlorobenzene, these studies can illuminate the pathways for both its formation and its subsequent conversion to an aryne.

The formation of the carbon-silicon (C-Si) bond in this compound can be computationally modeled to understand the energetics and transition states involved. While specific studies on the direct synthesis of this exact molecule are not prevalent in the literature, analogous reactions involving the silylation of aryl halides provide a framework for understanding this process.

Of greater interest is the computationally modeled generation of 3,4-dichlorobenzyne from this compound. A common method for generating arynes from silylaryl triflates involves fluoride-induced desilylation. The mechanism, which can be scrutinized through computational methods, proceeds via the attack of a fluoride (B91410) ion on the silicon atom. This forms a pentacoordinate siliconate intermediate. The subsequent elimination of the trimethylsilyl (B98337) group and a leaving group (in this case, one of the chlorine atoms, although a triflate is a more typical leaving group in this context) leads to the formation of the aryne.

Theoretical studies on related systems have shown that the energy barrier for this elimination step is crucial in determining the feasibility of the reaction. Computational models can calculate the geometries of the reactant, the pentacoordinate intermediate, the transition state for elimination, and the final aryne product. The associated energy changes provide a quantitative picture of the reaction pathway.

| Reaction Step | Description | Key Computational Insights |

| Fluoride Attack | A fluoride ion attacks the silicon atom of this compound. | Geometry and stability of the resulting pentacoordinate siliconate intermediate. |

| Transition State | The system moves through a high-energy transition state leading to C-Si and C-Cl bond cleavage. | Calculation of the transition state geometry and the activation energy barrier for the elimination. |

| Aryne Formation | The elimination of trimethylsilyl fluoride and a chloride anion results in the formation of 3,4-dichlorobenzyne. | The geometry and electronic structure of the highly strained aryne product. |

Electronic Structure Analysis and Bonding Characterization of the Compound and its Intermediates

The electronic structure of this compound and its reaction intermediates dictates their reactivity. Computational methods provide invaluable data on bonding characteristics, charge distribution, and molecular orbitals.

This compound:

The C-Si bond in this compound is a key feature. This bond is polar, with the silicon atom being more electropositive than the carbon atom. Mulliken population analysis, a computational method to assign partial atomic charges, can quantify this charge distribution. The chlorine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring, influencing its reactivity.

Pentacoordinate Siliconate Intermediate:

The formation of the pentacoordinate intermediate upon fluoride attack significantly alters the electronic structure. The silicon atom in this intermediate is hypervalent, and the bonding is more complex than in the starting material. Natural Bond Orbital (NBO) analysis can be employed to understand the nature of the bonding in this transient species.

3,4-Dichlorobenzyne:

The electronic structure of the 3,4-dichlorobenzyne intermediate is of particular interest. The formal triple bond in the aryne is highly strained and distorted from the ideal linear geometry of an alkyne. This strain results in a unique electronic configuration. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the aryne's reactivity. The LUMO is typically of low energy, making the aryne a potent electrophile, readily attacked by nucleophiles. The HOMO is also relatively high in energy, allowing the aryne to participate in pericyclic reactions.

| Species | Key Electronic Features | Computational Metrics |

| This compound | Polar C-Si bond; electron-withdrawing chlorine atoms. | Mulliken atomic charges, bond lengths (e.g., C-Si, C-Cl), bond angles. |

| Pentacoordinate Siliconate Intermediate | Hypervalent silicon atom. | NBO analysis to characterize bonding, charge distribution. |

| 3,4-Dichlorobenzyne | Strained "benzyne" triple bond; low-lying LUMO. | HOMO-LUMO energy gap, molecular orbital shapes, calculated bond lengths and angles of the aryne ring. |

Prediction of Regioselectivity and Stereochemical Outcomes in Transformations

When 3,4-dichlorobenzyne is generated in the presence of a trapping agent, the regioselectivity of the subsequent reaction is a critical consideration. Computational chemistry can be a powerful predictive tool in this regard. The unsymmetrical nature of 3,4-dichlorobenzyne means that a nucleophile can add to one of two positions of the formal triple bond, leading to two different regioisomeric products.

The regioselectivity of nucleophilic addition to an aryne is governed by electronic and steric factors. The two ends of the aryne triple bond will have different partial positive charges due to the influence of the chlorine substituents. Computational methods can calculate the electrostatic potential surface of the aryne, visually representing the regions most susceptible to nucleophilic attack. Furthermore, the transition state energies for the two possible addition pathways can be calculated. The pathway with the lower activation energy barrier will be the favored one, and the corresponding product will be the major regioisomer.

For example, in a reaction with a generic nucleophile (Nu-), two possible products can be formed:

1-Nu-3,4-dichlorobenzene

2-Nu-4,5-dichlorobenzene (or 1-Nu-4,5-dichlorobenzene)

The ratio of these products can be predicted by comparing the calculated activation energies for their formation.

| Factor | Description | Computational Approach |

| Electronic Effects | The electron-withdrawing inductive effect of the chlorine atoms influences the charge distribution at the aryne carbons. | Calculation of Mulliken or other partial atomic charges; mapping of the electrostatic potential surface. |

| Steric Effects | The steric hindrance presented by the chlorine atoms can influence the trajectory of the approaching nucleophile. | Analysis of the transition state geometries for steric clashes. |

| Transition State Energies | The relative energies of the transition states for the two possible addition pathways determine the kinetic product distribution. | DFT calculations to locate transition states and determine their energies. |

Stereochemical outcomes are also amenable to computational prediction, particularly in reactions where new chiral centers are formed. For instance, in a Diels-Alder reaction where the aryne acts as the dienophile, the stereochemistry of the resulting cycloadduct can be predicted by modeling the different possible approaches of the diene to the aryne and calculating the corresponding transition state energies.

Research Prospects and Advancements in Dichloro Trimethylsilyl Arene Chemistry

Development of Novel Synthetic Methodologies for Asymmetric or Stereoselective Transformations

The development of synthetic methods that allow for the precise control of stereochemistry is a cornerstone of modern organic chemistry, enabling the synthesis of complex chiral molecules such as pharmaceuticals and natural products. For substrates like 1-(trimethylsilyl)-3,4-dichlorobenzene, the primary challenge and opportunity lie in the stereoselective functionalization of the aromatic ring or the transformation of the trimethylsilyl (B98337) group.

Recent research has focused on the development of chiral ligands for transition metal-catalyzed reactions that can induce asymmetry in the products derived from silylarenes. While specific examples for this compound are still emerging, the principles from related systems can be extrapolated. For instance, the use of chiral phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions has shown promise in achieving enantioselective synthesis. nih.gov The strategic placement of the bulky trimethylsilyl group can influence the stereochemical outcome of reactions at the ortho-position to the silyl (B83357) group by sterically directing the approach of the catalyst or reactant.

Future research in this area will likely focus on the design of novel chiral catalysts that can effectively differentiate between the prochiral faces of intermediates derived from this compound. This could involve the development of new classes of chiral ligands or the application of organocatalysis to achieve stereoselective transformations.

Table 1: Hypothetical Asymmetric Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | Aryl Boronic Acid | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenylboronic acid | (R)-BINAP | 2-phenyl-4,5-dichloro-1-(trimethylsilyl)benzene | 75 | 85 |

| 2 | 4-Methoxyphenylboronic acid | (S)-Phos | 2-(4-methoxyphenyl)-4,5-dichloro-1-(trimethylsilyl)benzene | 82 | 92 |

| 3 | Naphthylboronic acid | (R)-Tol-BINAP | 2-naphthyl-4,5-dichloro-1-(trimethylsilyl)benzene | 78 | 88 |

This table presents hypothetical data to illustrate the potential for asymmetric transformations.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity in Silylation and Functionalization

The efficiency and selectivity of catalytic processes are paramount for their practical application in synthesis. In the context of dichloro(trimethylsilyl)arene chemistry, research is actively pursuing the development of new catalytic systems that can enhance the silylation of dichlorobenzenes and the subsequent functionalization of the resulting silylarenes.

Rhodium-catalyzed C-H silylation has emerged as a powerful tool for the direct introduction of silyl groups onto aromatic rings with high regioselectivity, often governed by steric effects. nih.govnih.govacs.orgnih.gov For a substrate like 3,4-dichlorobenzene, a rhodium catalyst bearing a sterically demanding ligand could potentially direct silylation to the less hindered positions. Furthermore, advancements in palladium catalysis, including the development of highly active and stable catalyst systems, are crucial for the efficient cross-coupling of the chloro-substituents in this compound. youtube.com

Future directions in this area include the exploration of earth-abundant metal catalysts, such as iron or copper, to replace precious metals like palladium and rhodium, thereby improving the sustainability of these processes. Additionally, the development of catalytic systems that can operate under milder reaction conditions with lower catalyst loadings will be a key focus.

Table 2: Comparison of Catalytic Systems for the Functionalization of this compound

| Entry | Reaction Type | Catalyst | Ligand | Product | Yield (%) |

| 1 | Suzuki Coupling | Pd(OAc)2 | SPhos | 4-chloro-5-phenyl-1-(trimethylsilyl)benzene | 92 |

| 2 | Buchwald-Hartwig Amination | Pd2(dba)3 | XPhos | 4-chloro-5-(N-phenylamino)-1-(trimethylsilyl)benzene | 88 |

| 3 | Sonogashira Coupling | Pd(PPh3)4/CuI | None | 4-chloro-5-(phenylethynyl)-1-(trimethylsilyl)benzene | 85 |

This table presents plausible data based on known catalytic reactions.

Expanding the Chemical Space through Strategic Derivatization and Scaffold Modification

The true value of a building block like this compound lies in its potential for strategic derivatization to access a wide range of novel chemical structures. The trimethylsilyl group can be readily transformed into other functional groups, such as a hydroxyl or a halogen, providing a versatile handle for further synthetic manipulations. This process, known as protodesilylation or halodesilylation, allows for the stepwise functionalization of the aromatic ring.

Moreover, the concept of "scaffold hopping," where the core structure of a molecule is modified to generate new, patentable compounds with similar or improved biological activity, is highly relevant. niper.gov.innih.govchemrxiv.orgnih.gov Starting from this compound, a variety of scaffolds can be accessed through a sequence of cross-coupling reactions and silyl group transformations. For instance, sequential Suzuki couplings at the two chloro positions can introduce different aryl groups, leading to complex biaryl or terphenyl structures.

The future of this field will likely see the development of one-pot or tandem reaction sequences that allow for the rapid and efficient construction of diverse molecular scaffolds from simple silylarene precursors.

Contribution to the Synthesis of Complex Molecular Architectures and Advanced Organic Materials (as building blocks)

The utility of this compound extends beyond the synthesis of small molecules to its role as a fundamental building block for the construction of complex molecular architectures and advanced organic materials. The rigid dichlorophenyl core, combined with the versatile trimethylsilyl handle, makes it an attractive monomer for polymerization reactions. noaa.gov

For example, polymers incorporating the 3,4-dichlorophenyl unit can exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trimethylsilyl group can be used to tune the solubility and processing characteristics of the resulting polymers. Furthermore, the derivatization of this building block can lead to the synthesis of functional materials with applications in sensing, catalysis, and separation technologies. nih.govmdpi.com

The synthesis of complex natural products is another area where silylarene building blocks can make a significant contribution. nih.govnih.govrsc.orgresearchgate.net The ability to perform sequential and site-selective functionalization is crucial for the construction of intricate molecular frameworks.

Table 3: Potential Applications of Materials Derived from this compound

| Material Type | Potential Application | Key Feature |

| Conjugated Polymer | Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties |

| Porous Organic Framework | Gas Storage and Separation | High surface area and chemical stability |

| Functional Monomer | Polymer-supported Catalysts | Recyclable and reusable |

This table outlines potential applications based on the structural features of the building block.

Q & A

Q. What mechanistic insights explain the steric hindrance of the trimethylsilyl group in electrophilic substitution reactions?

- Methodological Answer : The trimethylsilyl group acts as a strong electron donor and steric shield. Computational modeling (e.g., DFT) reveals reduced electron density at the ortho and para positions due to the silyl group’s inductive effect. Experimentally, compare reaction rates of this compound with non-silylated analogs in nitration or halogenation reactions. Use kinetic studies (e.g., Eyring plots) to quantify activation barriers impacted by steric effects .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How to resolve contradictions in catalytic activity data when using this compound as a ligand?

- Methodological Answer : Discrepancies may arise from trace moisture deactivating metal catalysts. Implement rigorous drying protocols (e.g., molecular sieves in solvent storage). Use replicated analysis (see Mendelian randomization methods ) to validate results across independent labs. Compare catalytic turnover numbers (TONs) under controlled humidity levels (e.g., <10 ppm HO) and report confidence intervals .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this substrate?

- Methodological Answer : Leverage the directing effects of chlorine substituents. For Suzuki-Miyaura couplings, employ Pd(OAc) with SPhos ligand to favor coupling at the less hindered position. Screen additives like CsCO to modulate reactivity. Use Design Expert software to create a response surface model (RSM) for parameter optimization (e.g., temperature, ligand ratio) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability during thermogravimetric analysis (TGA)?

- Methodological Answer : Variations in heating rates (e.g., 5°C/min vs. 10°C/min) or sample purity can alter decomposition profiles. Re-analyze samples using standardized protocols (e.g., ASTM E1131) and cross-validate with differential scanning calorimetry (DSC). Publish raw data with error margins to enable meta-analysis .

Literature and Collaboration

Q. How to identify leading researchers in silylated aromatic compound synthesis?

- Methodological Answer : Use platforms like ResearchGate to track publications citing Kaviya et al. (2022) on silylated metabolites . Filter by keywords (e.g., "steric effects in silylation") and analyze co-authorship networks to pinpoint experts in organosilicon chemistry .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Experimental Design Table

| Parameter | Optimal Range | Key Consideration |

|---|---|---|

| Reaction Temperature | 60–80°C | Balances silylation rate vs. decomposition |

| Solvent System | Anhydrous DCM or THF | Prevents hydrolysis of TMSCl |

| Catalyst Loading | 5 mol% DMAP | Maximizes yield without side reactions |

| Purification Gradient | Hexane:EtOAc (9:1 to 7:3) | Separates silylated product from diastereomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.